molecular formula C18H14N2S2 B5917870 2,5-bis(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole

2,5-bis(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole

Cat. No.: B5917870
M. Wt: 322.5 g/mol
InChI Key: YVSPAGBFCNXKIS-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2,5-bis(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole typically involves the reaction of aldehydes with dithiooxamide under specific conditions. One method involves heating the mixture at 150°C under microwave irradiation for 30 minutes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2,5-bis(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the type of reaction and the conditions used .

Scientific Research Applications

2,5-bis(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-bis(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole involves its interaction with specific molecular targets and pathways. It can exhibit fluorescence and other photophysical properties, making it useful in optoelectronic applications. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

2,5-bis(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole can be compared with other thiazole derivatives such as:

  • 2,5-bis(4-nitrophenyl)[1,3]thiazolo[5,4-d][1,3]thiazole
  • 2,5-bis(4-chlorophenyl)[1,3]thiazolo[5,4-d][1,3]thiazole

These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical and physical properties. The unique properties of this compound, such as its specific photophysical characteristics, make it distinct and valuable for certain applications .

Properties

IUPAC Name

2,5-bis(4-methylphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2S2/c1-11-3-7-13(8-4-11)15-19-17-18(21-15)20-16(22-17)14-9-5-12(2)6-10-14/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSPAGBFCNXKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(S2)N=C(S3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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